N-{4-[(3,5-dimethylphenyl)carbamoyl]phenyl}-5-oxo-1-(propan-2-yl)pyrrolidine-3-carboxamide
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Overview
Description
N-{4-[(3,5-DIMETHYLANILINO)CARBONYL]PHENYL}-1-ISOPROPYL-5-OXO-3-PYRROLIDINECARBOXAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrrolidinecarboxamide core with an isopropyl group and a phenyl ring substituted with a dimethylanilino carbonyl group. Its intricate structure makes it a subject of interest in organic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(3,5-DIMETHYLANILINO)CARBONYL]PHENYL}-1-ISOPROPYL-5-OXO-3-PYRROLIDINECARBOXAMIDE typically involves multi-step organic reactions. One common approach is the condensation of 3,5-dimethylaniline with a suitable carbonyl compound to form the dimethylanilino carbonyl intermediate. This intermediate is then reacted with a phenyl-substituted pyrrolidinecarboxamide under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize the yield and purity of the compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high throughput. Industrial methods may also incorporate advanced purification techniques such as chromatography and crystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
N-{4-[(3,5-DIMETHYLANILINO)CARBONYL]PHENYL}-1-ISOPROPYL-5-OXO-3-PYRROLIDINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Solvents: Methanol, ethanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives with different functional groups .
Scientific Research Applications
N-{4-[(3,5-DIMETHYLANILINO)CARBONYL]PHENYL}-1-ISOPROPYL-5-OXO-3-PYRROLIDINECARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.
Mechanism of Action
The mechanism of action of N-{4-[(3,5-DIMETHYLANILINO)CARBONYL]PHENYL}-1-ISOPROPYL-5-OXO-3-PYRROLIDINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-((3,5-DIMETHYLANILINO)CARBONYL)PHENYL ACETATE
- 2,6-Dimethylanilino(oxo)acetic acid
- 3-(2,3-dimethylanilino)propanoic acid
Uniqueness
N-{4-[(3,5-DIMETHYLANILINO)CARBONYL]PHENYL}-1-ISOPROPYL-5-OXO-3-PYRROLIDINECARBOXAMIDE stands out due to its unique combination of functional groups and structural features.
Properties
Molecular Formula |
C23H27N3O3 |
---|---|
Molecular Weight |
393.5 g/mol |
IUPAC Name |
N-[4-[(3,5-dimethylphenyl)carbamoyl]phenyl]-5-oxo-1-propan-2-ylpyrrolidine-3-carboxamide |
InChI |
InChI=1S/C23H27N3O3/c1-14(2)26-13-18(12-21(26)27)23(29)24-19-7-5-17(6-8-19)22(28)25-20-10-15(3)9-16(4)11-20/h5-11,14,18H,12-13H2,1-4H3,(H,24,29)(H,25,28) |
InChI Key |
YOVDRHODZBSQBS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)NC(=O)C3CC(=O)N(C3)C(C)C)C |
Origin of Product |
United States |
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